REACTION_CXSMILES
|
[ClH:1].[ClH:2].CN[C@@H]1CCN([C:10]2[CH:11]=[C:12](NCCC3C=CC=CC=3)[N:13]=[N:14][CH:15]=2)C1.C(OC(=O)N(C)[C@@H]1CCN(C2C=C(NCCC3C=CC=CC=3)N=NC=2)C1)(C)(C)C.CCOCC.[ClH:59]>CO>[Cl:1][C:12]1[N:13]=[N:14][CH:15]=[C:10]([Cl:59])[C:11]=1[Cl:2] |f:0.1.2|
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Name
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(R)-5-(3-(methylamino)pyrrolidin-1-yl)-N-phenethylpyridazin-3-amine dihydrochloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN[C@H]1CN(CC1)C=1C=C(N=NC1)NCCC1=CC=CC=C1
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Name
|
(R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl)carbamate
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N([C@H]1CN(CC1)C1=CN=NC(=C1)NCCC1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC=C(C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.2 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |